6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

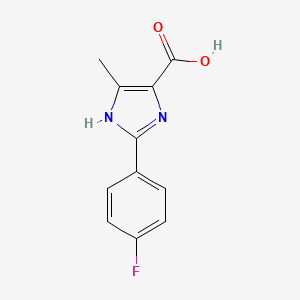

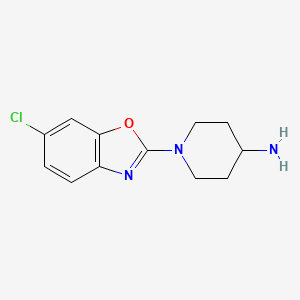

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the CAS Number: 1119451-37-4 . It has a molecular weight of 214.31 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 214.31 . The InChI code is 1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3 .Applications De Recherche Scientifique

Synthesis and Characterization

Carbazoles, including compounds like "6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine," are of significant interest due to their presence in a wide range of natural products, pharmaceuticals, and functional materials. Research highlights various synthetic strategies using substituted amines or indoles as substrates, employing methods like transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations. These methods have enabled the synthesis of diversely substituted carbazoles, some of which exhibit profound pharmacological activity (Aggarwal, Sushmita, & Verma, 2019).

Environmental and Toxicological Studies

Carbazoles and related heterocyclic amines are studied extensively for their potential environmental impact and toxicological properties. For instance, nitrogen-containing amino and azo compounds, including carbazoles, are used in various industries and have been shown to resist conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective methods to mineralize these compounds, improving the efficacy of overall treatment schemes. This has led to a better understanding of the environmental fate and degradation pathways of such compounds, highlighting the need for technologies that can efficiently remove or degrade these substances from natural waters (Bhat & Gogate, 2021).

Analytical Methods and Detection

The development of analytical methods for the detection and quantification of carbazoles and their derivatives in various matrices is another area of significant research. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been utilized for sensitive and selective analysis, which is crucial for understanding the environmental presence, potential toxicity, and biological effects of these compounds (Önal, 2007).

Applications in Material Science

Research into carbazoles extends into the field of material science, where their unique properties are leveraged in the development of functional materials. For example, microwave-assisted synthesis methods have been explored for creating anion exchange resins from carbazole derivatives, which show promise in applications like sorption of specific ions from solutions. Such studies not only expand the understanding of carbazole chemistry but also open up new applications in areas like resource-efficient processes and environmental remediation (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Mécanisme D'action

In a study, 2,3,4,9-tetrahydro-1H-carbazol-1-amines were shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA . This genetic activation of the bacterial two-component signal transduction system, CpxRA, abolishes the virulence of a number of pathogens in human and murine infection models .

Propriétés

IUPAC Name |

6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOUYJRKUOSKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649286 |

Source

|

| Record name | 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119451-37-4 |

Source

|

| Record name | 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)